molecular formula C16H16N4O2 B2634969 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1326865-94-4

4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2634969
CAS No.: 1326865-94-4
M. Wt: 296.33
InChI Key: RXVRTINHQWSMKX-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The starting materials, 3,4-dimethoxyphenyl azide and phenylacetylene, are reacted under mild conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with potential bioactivity.

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with structural similarities.

Uniqueness: 4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine stands out due to its specific substitution pattern on the triazole ring, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-21-13-9-8-11(10-14(13)22-2)15-16(17)20(19-18-15)12-6-4-3-5-7-12/h3-10H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVRTINHQWSMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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